

reducing alpha case formation during heat treatment of Hastelloy C

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Compound of Interest

Compound Name: Hastelloy C

Cat. No.: B076047

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Technical Support Center: Heat Treatment of Hastelloy C-276

Important Note on "Alpha Case": The term "alpha case" refers to a brittle, oxygen-enriched surface layer that can form on titanium alloys during heat treatment. This phenomenon is not characteristic of nickel-based alloys like **Hastelloy C**. This guide will instead focus on a more relevant issue for **Hastelloy C** alloys: preventing the formation of detrimental precipitates and controlling surface oxidation during heat treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of heat treating **Hastelloy C-276**?

A1: The most common heat treatment for wrought **Hastelloy C-276** is solution annealing. This process involves heating the alloy to a high temperature, typically around 2050°F (1121°C), followed by a rapid quench. The goal is to dissolve any detrimental secondary phases, such as carbides and certain intermetallic phases, that may have formed during processing, thereby restoring maximum corrosion resistance and ductility.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: What are the main issues to avoid during the heat treatment of **Hastelloy C-276**?

A2: The primary concerns during the heat treatment of **Hastelloy C-276** are:

- Precipitation of detrimental phases: When exposed to temperatures between 1200°F and 2000°F (649°C to 1093°C), **Hastelloy C-276** can form grain boundary precipitates.[4] These precipitates can reduce the alloy's corrosion resistance.[4]
- Surface oxidation: Like many alloys at high temperatures, **Hastelloy C-276** can form a surface oxide layer. While this can offer some protection, uncontrolled oxidation can be detrimental to the material's properties and performance.

Q3: Can I perform an aging heat treatment on **Hastelloy C-276**?

A3: Aging, or precipitation hardening, is generally not recommended for **Hastelloy C-276** if the primary application requires high corrosion resistance.[2] Aging treatments, typically in the range of 650°C to 900°C, can lead to the formation of Mo-rich phases which increase hardness but significantly reduce ductility and corrosion resistance.[5][6]

Troubleshooting Guide

Issue 1: Reduced Corrosion Resistance After Heat Treatment

Symptom	Possible Cause	Recommended Action
Increased susceptibility to pitting or crevice corrosion.	Formation of detrimental precipitates at grain boundaries due to slow cooling or holding in the sensitization temperature range (1200-2000°F / 649-1093°C).[4]	Perform a solution annealing heat treatment at 2050°F (1121°C) followed by a rapid water quench to redissolve precipitates.[1][3] Ensure cooling rates are sufficient to avoid re-precipitation.
Intergranular corrosion attack.	Depletion of chromium and molybdenum in areas adjacent to grain boundary precipitates.[4]	Follow the solution annealing and rapid quenching protocol. For welded components, the low carbon and silicon content of C-276 minimizes the risk of sensitization in the heat-affected zone.

Issue 2: Surface Discoloration or Scaling After Heat Treatment

Symptom	Possible Cause	Recommended Action
Formation of a thick, dark oxide layer on the surface.	Heat treatment in an oxidizing atmosphere (e.g., air).	For critical applications requiring a clean surface, perform heat treatment in a controlled atmosphere, such as a vacuum or an inert gas (argon, nitrogen) environment. [7][8]
Uneven surface appearance or localized oxidation.	Surface contamination (e.g., oils, grease, dirt) prior to heat treatment.[7]	Thoroughly clean and degrease all surfaces before placing the component in the furnace.

Issue 3: Poor Mechanical Properties (Low Ductility, Cracking)

Symptom	Possible Cause	Recommended Action
Brittle fracture during subsequent forming or service.	Unintended aging of the alloy, leading to the precipitation of embrittling phases.[5][9]	Verify that the heat treatment cycle did not involve extended holding times in the 1200-2000°F (649-1093°C) range.[4] If embrittlement is suspected, a full solution anneal is required.
Cracking during welding or hot forming.	Improper temperature control during hot working.	Ensure hot working is performed within the recommended temperature range, typically starting around 2250°F (1232°C) and finishing above 1750°F (954°C). Parts should be solution annealed after hot forming.[1][2][3]

Data Presentation

Table 1: Recommended Solution Annealing Parameters for **Hastelloy C-276**

Parameter	Value
Temperature	2050°F (1121°C)[1][2][3]
Hold Time	10-30 minutes, depending on section thickness
Quenching Medium	Water quench is preferred; rapid air cool for sections < 10mm thick

Table 2: Temperature Range for Detrimental Precipitate Formation

Temperature Range	Precipitated Phases	Effect
1200-2000°F (649-1093°C)[4]	M6C carbides, P-phase, μ -phase[4][5]	Reduced corrosion resistance and ductility[4][5]

Experimental Protocols

Protocol 1: Standard Solution Annealing of **Hastelloy C-276**

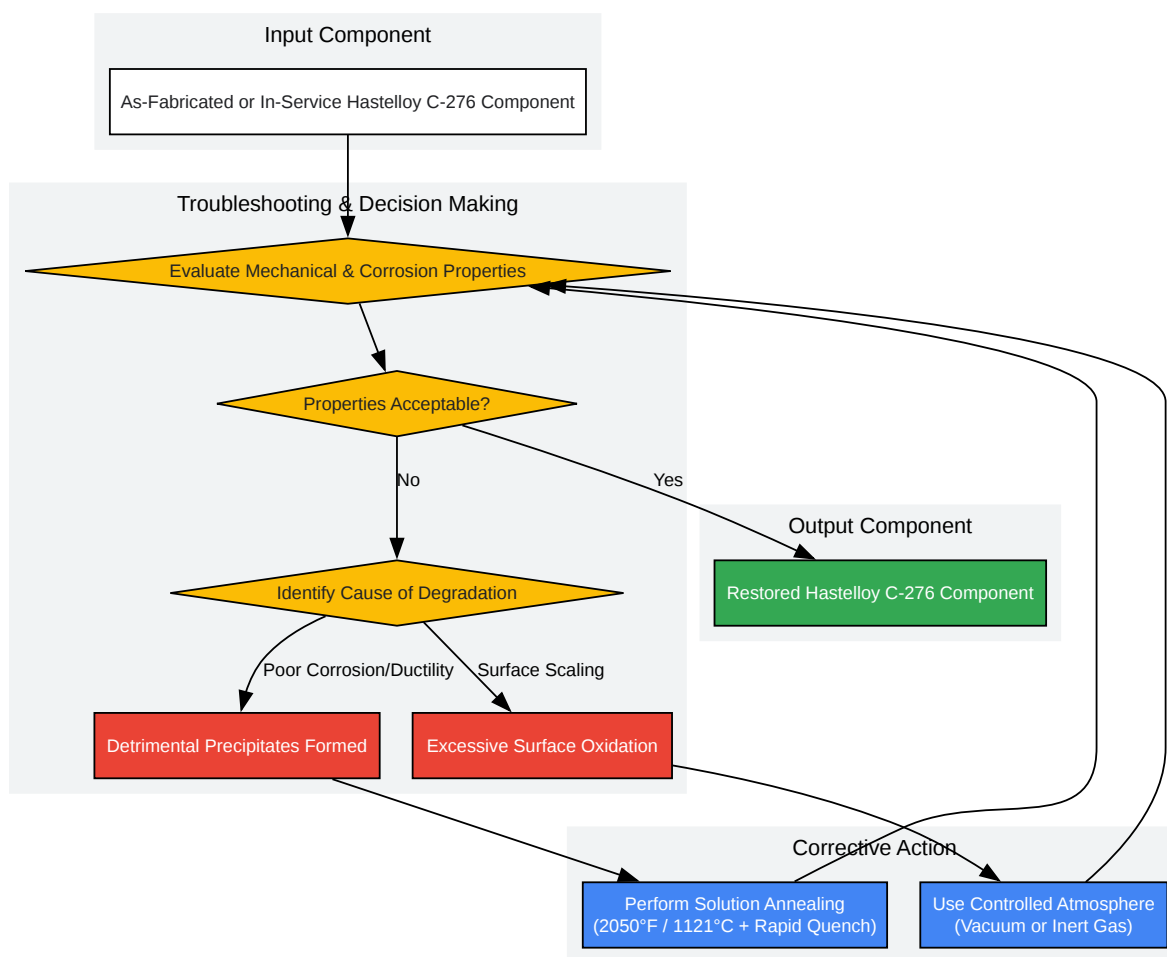
- **Surface Preparation:** Thoroughly clean the component to remove any surface contaminants such as oil, grease, paint, or scale.
- **Furnace Loading:** Place the component in a calibrated furnace. If a protective atmosphere is used, ensure the furnace is purged according to specifications.
- **Heating:** Ramp the furnace to the solution annealing temperature of 2050°F (1121°C).
- **Soaking:** Hold the component at the annealing temperature for a duration sufficient to ensure the entire part reaches a uniform temperature. A general guideline is 10-30 minutes, with thicker sections requiring longer times.
- **Quenching:** Immediately upon removal from the furnace, rapidly quench the component in water. For thin sections (<10mm), a rapid air cool may be sufficient.
- **Post-Treatment Inspection:** Visually inspect the component for any signs of cracking or excessive oxidation. Perform any required mechanical or corrosion testing to verify properties.

Protocol 2: Evaluation of Sensitization to Intergranular Corrosion

This protocol is based on ASTM G28, a standard practice for detecting susceptibility to intergranular attack in wrought, nickel-rich, chromium-bearing alloys.

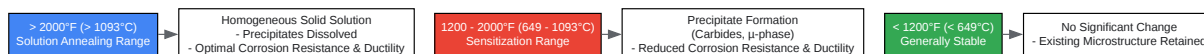
- **Sample Preparation:** Prepare a representative sample of the heat-treated material.
- **Corrosion Test:** Immerse the sample in a boiling solution of 50% sulfuric acid containing 42 g/L of ferric sulfate for a 24-hour period.^[4]
- **Analysis:** After the exposure period, remove the sample, clean it, and determine the mass loss. Calculate the corrosion rate.
- **Metallographic Examination:** Prepare a cross-section of the exposed sample for microscopic examination to assess the nature and extent of any intergranular attack.

Visualizations



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Caption: Troubleshooting workflow for heat treatment issues in **Hastelloy C-276**.



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